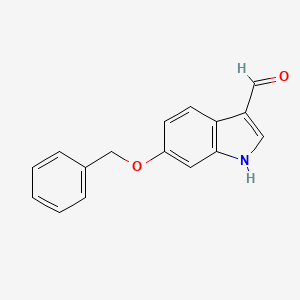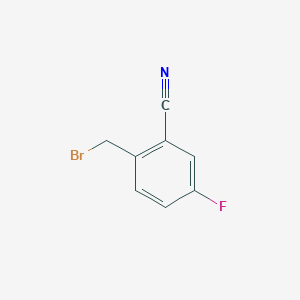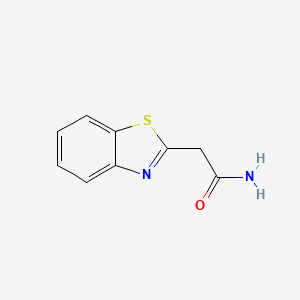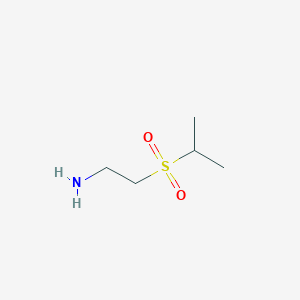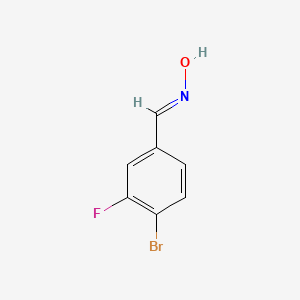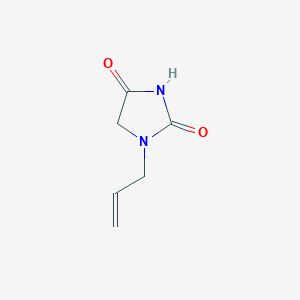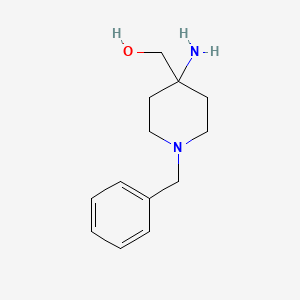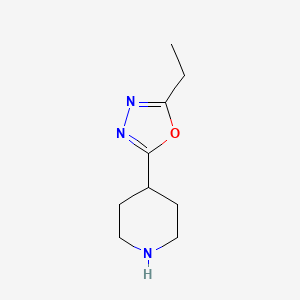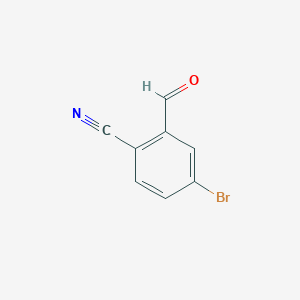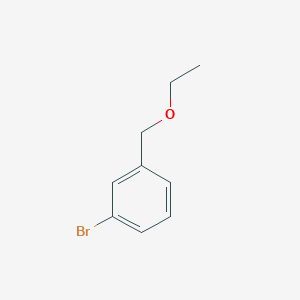
1-Bromo-3-(ethoxymethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper discusses the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is structurally similar to the compound of interest. The synthesis involves bromination reactions that are likely to be similar to those needed for synthesizing 1-Bromo-3-(ethoxymethyl)benzene. Paper describes a two-step synthesis involving a Br/Li exchange, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is crucial for understanding their reactivity. Paper analyzes the crystal structure of brominated biindenylidenediones, which shows how bromine substitution affects molecular arrangement. Similarly, paper and discuss the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes, providing insights into the interactions such as C–H···Br and C–Br···Br that could also be present in 1-Bromo-3-(ethoxymethyl)benzene.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. Paper explores the reactions of a brominated ketone with benzenethiols, which could be relevant to the reactivity of the ethoxymethyl group in 1-Bromo-3-(ethoxymethyl)benzene. Paper discusses the regioselective demethylation of aryl methyl ethers, which could be a reaction that 1-Bromo-3-(ethoxymethyl)benzene might undergo. Paper details the transformations of brominated pyran derivatives, which, while structurally different, provide a general understanding of the reactivity of brominated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine. Paper investigates the photochromic and photomagnetic properties of brominated compounds, which could be altered by the substitution pattern on the benzene ring. The solubility, melting point, and other physical properties are not directly discussed but can be inferred to be affected by the bromine and ethoxymethyl substituents.
Aplicaciones Científicas De Investigación
1. Synthesis of Bromophenols as PTP1B Inhibitors
- Summary of Application: Bromophenols, including 1-Bromo-3-(ethoxymethyl)benzene, are synthesized and used as inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a protein associated with diabetes and obesity .
- Methods of Application: The synthesis involves several steps, including bromination, Wolff-Kishner-Huang reduction, and a Friedel-Crafts reaction .
- Results: The synthesized compounds were found to be moderate PTP1B inhibitors. The synthesis of these bromophenol derivatives makes in vivo studies of their structure-activity relationships and inhibition activity against PTP1B possible .
2. Synthesis of Novel Bromophenol with Diaryl Methanes
- Summary of Application: Novel bromophenol derivatives, including 1-Bromo-3-(ethoxymethyl)benzene, are synthesized and tested for their inhibition effects on metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .
- Methods of Application: The synthesis involves alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by O-Me demethylation of diaryl methanes with BBr3 .
- Results: The synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE . The compounds exhibited effective hCA isoenzyme and AChE enzyme inhibition effects, suggesting potential use in the treatment of glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease after further pharmacological studies .
3. Physicochemical Properties
- Summary of Application: The physicochemical properties of “1-Bromo-3-(ethoxymethyl)benzene” are important for predicting its behavior in the environment and in biological systems .
- Methods of Application: These properties are typically determined through laboratory measurements and computational predictions .
- Results: Some key properties include its molecular weight, boiling point, vapor pressure, water solubility, and partition coefficients .
4. Potential Use in Organic Synthesis
- Summary of Application: “1-Bromo-3-(ethoxymethyl)benzene” could potentially be used as a starting material or intermediate in the synthesis of other organic compounds .
- Methods of Application: This would depend on the specific synthesis pathway being used .
- Results: The outcomes would vary depending on the target compound and the efficiency of the synthesis process .
5. Physicochemical Properties
- Summary of Application: The physicochemical properties of “1-Bromo-3-(ethoxymethyl)benzene” are important for predicting its behavior in the environment and in biological systems .
- Methods of Application: These properties are typically determined through laboratory measurements and computational predictions .
- Results: Some key properties include its molecular weight, boiling point, vapor pressure, water solubility, and partition coefficients .
6. Potential Use in Organic Synthesis
- Summary of Application: “1-Bromo-3-(ethoxymethyl)benzene” could potentially be used as a starting material or intermediate in the synthesis of other organic compounds .
- Methods of Application: This would depend on the specific synthesis pathway being used .
- Results: The outcomes would vary depending on the target compound and the efficiency of the synthesis process .
Propiedades
IUPAC Name |
1-bromo-3-(ethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJZYYIEFTZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethoxymethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



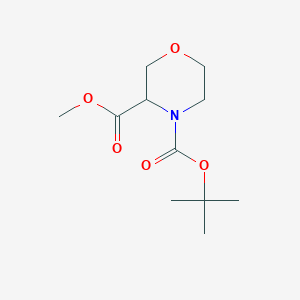

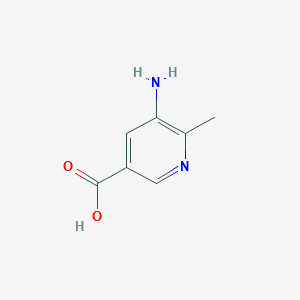
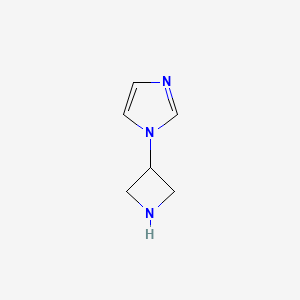
![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
